

The Discovery and Development of GSK2292767: A Potent and Selective PI3Kδ Inhibitor

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Compound of Interest		
Compound Name:	GSK2292767	
Cat. No.:	B607790	Get Quote

An In-depth Technical Guide

This technical guide details the discovery and development history of GSK2292767, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). Developed by GlaxoSmithKline, GSK2292767 was investigated as a potential inhaled treatment for respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This document outlines the medicinal chemistry efforts, preclinical pharmacology, and the clinical development trajectory of this compound.

Discovery and Lead Optimization

The development of GSK2292767 stemmed from a lead optimization program aimed at identifying potent and selective $PI3K\delta$ inhibitors suitable for inhaled delivery. The research, detailed in the Journal of Medicinal Chemistry in 2015, describes the optimization of a novel indazole series of compounds.

The starting point for the optimization was a lead compound that, through structure-based design and a focus on PI3K δ potency, isoform selectivity, and pharmacokinetic properties suitable for inhalation, led to the identification of two clinical candidates: nemiralisib (GSK2269557) and **GSK2292767**.



GSK2292767 emerged as a highly potent and selective inhibitor of PI3K δ , with a pIC50 of 10.1 and over 500-fold selectivity against other PI3K isoforms.[1] Preclinical studies demonstrated its potential for treating respiratory diseases.

Preclinical Development In Vitro Pharmacology

GSK2292767's potency and selectivity were characterized through a series of in vitro assays. The key findings are summarized in the table below.

Parameter	Value	Reference
plC50 (Pl3Kδ)	10.1	[1]
Selectivity vs. other PI3K isoforms	>500-fold	[1]

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of **GSK2292767** was evaluated in a Brown Norway rat model of acute ovalbumin-induced Th2-driven lung inflammation. In this model, **GSK2292767** demonstrated a dose-dependent inhibition of eosinophil recruitment to the lungs, with an ED50 of 35 µg/kg.[1]

Pharmacokinetic studies in rats revealed that **GSK2292767** has a high clearance (50 mL/min/kg) and low oral bioavailability (<2%).[1] These properties are desirable for an inhaled therapeutic, as they minimize systemic exposure and potential side effects.

Clinical Development

GSK2292767 progressed to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. A key study was a first-time-in-human, single and repeat dose study in healthy volunteers who smoke (NCT03045887). This study aimed to evaluate the safety and pharmacokinetic profile of inhaled **GSK2292767**.

While the specific results of this clinical trial have not been detailed in peer-reviewed publications, the broader context of GlaxoSmithKline's strategic pipeline review in the late 2010s provides insight into the compound's ultimate fate.



Discontinuation of Development

The development of GSK2292767 was discontinued. While a specific, official statement detailing the reasons for the discontinuation of GSK2292767 is not publicly available, it occurred during a period of significant strategic realignment at GlaxoSmithKline. In 2019, the company announced the termination of several respiratory programs as part of a broader R&D focus shift towards oncology and immunology. Among the discontinued assets was the structurally related $PI3K\delta$ inhibitor, nemiralisib (GSK2269557). This strategic shift, rather than specific safety or efficacy concerns with GSK2292767, is the likely reason for the cessation of its development.

Signaling Pathway and Experimental Workflow PI3Kδ Signaling Pathway

The PI3K δ signaling pathway plays a crucial role in the activation and function of leukocytes, which are key drivers of inflammation in respiratory diseases like asthma and COPD. **GSK2292767**, by selectively inhibiting PI3K δ , was designed to interrupt this inflammatory cascade.



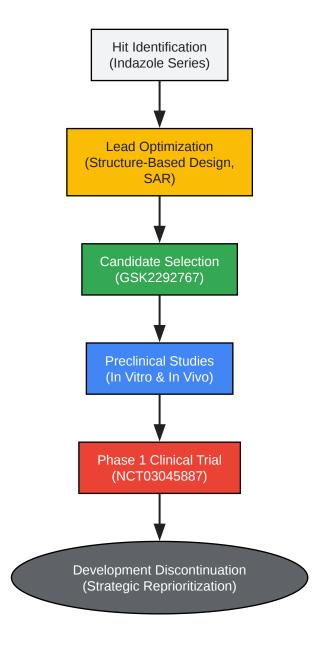
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PI3K δ signaling pathway and the inhibitory action of **GSK2292767**.

Drug Discovery and Development Workflow

The development of **GSK2292767** followed a classical drug discovery and development path, from initial hit identification to preclinical and early clinical evaluation.





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The discovery and development workflow of **GSK2292767**.

The Role of PI3K in Bordetella pertussis Pathogenesis: An Indirect Connection

While **GSK2292767** was developed for non-infectious respiratory diseases, the user's query included an interest in Bordetella pertussis tracheal cytotoxin. It is important to clarify that there is no evidence to suggest **GSK2292767** was developed to inhibit this bacterial toxin directly.



However, the PI3K pathway is implicated in the pathogenesis of Bordetella pertussis, the causative agent of whooping cough. Research has shown that the PI3K pathway is involved in the adherence of Bordetella pertussis to human monocytes. Specifically, the bacterial surface protein, filamentous haemagglutinin (FHA), interacts with host cell integrins, leading to the activation of PI3K. This activation enhances the binding of the bacteria to immune cells. Therefore, while not a direct target for an anti-toxin therapy, the PI3K pathway does play a role in the initial stages of Bordetella pertussis infection.

Conclusion

GSK2292767 was a potent and selective PI3K δ inhibitor that showed promise in preclinical models of respiratory inflammation. Its development progressed to Phase 1 clinical trials but was ultimately discontinued, likely as a result of a strategic shift in GlaxoSmithKline's R&D focus rather than specific findings related to the molecule itself. The story of **GSK2292767** highlights the complex interplay of scientific discovery, clinical evaluation, and corporate strategy in the pharmaceutical industry.

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